![molecular formula C12H13NO3 B5617004 N-1,3-benzodioxol-5-yl-3-methyl-2-butenamide](/img/structure/B5617004.png)
N-1,3-benzodioxol-5-yl-3-methyl-2-butenamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-1,3-benzodioxol-5-yl-3-methyl-2-butenamide often involves complex chemical processes. For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), have been studied for their potential as inhibitors of cancer cell growth (Stefely et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds can be complex and has been determined through methods such as X-ray diffraction studies. For example, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide has been established using such techniques, providing insights into its chemical behavior (Sharma et al., 2016).
Chemical Reactions and Properties
Compounds similar to N-1,3-benzodioxol-5-yl-3-methyl-2-butenamide exhibit various chemical reactions. For instance, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been evaluated for their psychoactive effects, suggesting unique chemical interactions (Nichols et al., 1986).
Physical Properties Analysis
The physical properties of these compounds can be characterized by their crystalline structure and behavior under different conditions. The study of crystal structures, such as that of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, provides valuable information about their physical properties (Mohamed-Ezzat et al., 2023).
Chemical Properties Analysis
Understanding the chemical properties of these compounds is crucial for their application in various fields. Research on the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides, for example, sheds light on the chemical properties of related compounds (Miura et al., 1998).
Future Directions
The future directions for “N-1,3-benzodioxol-5-yl-3-methyl-2-butenamide” and its derivatives could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds. This could potentially lead to the discovery of new anticancer agents .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-methylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(2)5-12(14)13-9-3-4-10-11(6-9)16-7-15-10/h3-6H,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAVAODCPMWWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC2=C(C=C1)OCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-3-methyl-2-butenamide |
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